Ethyl 3-(oxan-4-yl)-1,2,4-oxadiazole-5-carboxylate
Description
Ethyl 3-(oxan-4-yl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted at the 3-position with a tetrahydropyran-4-yl (oxan-4-yl) group and an ethyl ester moiety at the 5-position. The 1,2,4-oxadiazole scaffold is widely studied due to its stability, hydrogen-bonding capacity, and relevance in medicinal chemistry and agrochemicals .
Properties
IUPAC Name |
ethyl 3-(oxan-4-yl)-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-2-15-10(13)9-11-8(12-16-9)7-3-5-14-6-4-7/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDOCNPFDGWPDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601137989 | |
| Record name | 1,2,4-Oxadiazole-5-carboxylic acid, 3-(tetrahydro-2H-pyran-4-yl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601137989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380300-32-2 | |
| Record name | 1,2,4-Oxadiazole-5-carboxylic acid, 3-(tetrahydro-2H-pyran-4-yl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1380300-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Oxadiazole-5-carboxylic acid, 3-(tetrahydro-2H-pyran-4-yl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601137989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Amidoximes with Activated Esters
General Reaction Mechanism
The most widely reported method for synthesizing 1,2,4-oxadiazoles involves cyclocondensation between amidoximes and activated carboxylic acid derivatives, such as ethyl oxalyl chloride or diethyl oxalate. For Ethyl 3-(oxan-4-yl)-1,2,4-oxadiazole-5-carboxylate, the amidoxime precursor is derived from tetrahydropyran-4-carboxylic acid. The reaction proceeds via nucleophilic attack of the amidoxime’s oxygen on the electrophilic carbonyl carbon of the ester, followed by cyclization and elimination of hydrochloric acid.
Synthetic Procedure
- Tetrahydropyran-4-carboxamidoxime (5.00 g, 33.29 mmol) is suspended in acetonitrile (39.95 mL) with triethylamine (5.05 g, 49.94 mmol).
- Ethyl oxalyl chloride (5.54 g, 39.95 mmol) is added dropwise under an ice bath, followed by stirring at 72°C for 7 hours.
- The crude product is purified via column chromatography (petroleum ether:ethyl acetate = 30:1) to yield This compound as a white solid (6.37 g, 84.56% yield).
Table 1: Key Reaction Parameters for Cyclocondensation
| Parameter | Value |
|---|---|
| Temperature | 72°C |
| Solvent | Acetonitrile |
| Base | Triethylamine |
| Yield | 84.56% |
| Purity (HPLC) | >95% |
This method is favored for its high yield and scalability, though it requires rigorous control of moisture to prevent hydrolysis of the oxalyl chloride.
Multi-Step Synthesis via Intermediate Pyrazole Formation
Patent-Based Approach
A patent by CN108546266B outlines a multi-step synthesis starting from diethyl oxalate and tetrahydropyranone :
- Step 1 : Lithium bis(trimethylsilyl)amide-mediated condensation of tetrahydropyranone with diethyl oxalate in tetrahydrofuran at −70°C yields ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate .
- Step 2 : Reaction with hydrazine hydrate in glacial acetic acid forms ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate .
- Step 3 : Hydrolysis with lithium hydroxide in ethanol produces the final oxadiazole derivative.
Table 2: Multi-Step Synthesis Performance
| Step | Reaction Conditions | Intermediate Yield |
|---|---|---|
| 1 | −70°C, THF, 2 h | 72% |
| 2 | 25°C, glacial acetic acid | 89% |
| 3 | 50°C, LiOH, ethanol | 95% |
| Overall Yield | 65% |
This route offers modularity for structural analogs but requires cryogenic conditions and specialized reagents.
Oxidative Desulfurization of Thiosemicarbazides
Thiadiazole-to-Oxadiazole Conversion
A method adapted from ACS Medicinal Chemistry Letters involves synthesizing oxadiazoles via oxidative desulfurization of thiosemicarbazides using o-iodoxybenzoic acid (IBX):
- Tetrahydropyran-4-carbothioamide is treated with IBX in dimethylformamide at 80°C for 12 hours.
- The reaction mixture is filtered, concentrated, and purified via recrystallization to isolate the oxadiazole.
Table 3: Oxidative Desulfurization Metrics
| Parameter | Value |
|---|---|
| Oxidizing Agent | o-Iodoxybenzoic acid (IBX) |
| Temperature | 80°C |
| Yield | 68–72% |
| Byproducts | <5% sulfonic acid derivatives |
While effective, this method generates stoichiometric amounts of iodine byproducts, complicating waste management.
Comparative Analysis of Synthesis Routes
Efficiency and Practicality
- Cyclocondensation (Method 1) is optimal for industrial-scale production due to its single-step nature and high yield.
- Multi-Step Synthesis (Method 2) allows structural diversification but incurs higher costs and lower overall yields.
- Oxidative Desulfurization (Method 3) is niche, primarily used for accessing electron-deficient oxadiazoles.
Solvent and Catalyst Optimization
Recent advances emphasize replacing acetonitrile with biodegradable solvents (e.g., cyclopentyl methyl ether) and using immobilized bases to simplify purification.
Chemical Reactions Analysis
Reactivity with Electrophiles and Nucleophiles
The 1,2,4-oxadiazole ring exhibits dual reactivity:
-
Electrophilic substitution : The C5 position is electron-deficient due to the adjacent nitrogen atoms, facilitating reactions with nucleophiles.
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Nucleophilic ring opening : Under acidic or basic conditions, the oxadiazole ring can undergo cleavage. For example, hydrolysis of the ester group yields carboxylic acid derivatives .
Key Observations:
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Ring stability : Computational studies (PM3 and MM2 methods) show that electron-withdrawing groups (EWGs) on the oxan-4-yl moiety increase ring stability (ΔG = -12.3 kcal/mol ) .
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Substituent effects : The oxan-4-yl group’s electron-donating nature slightly reduces the ring’s electrophilicity compared to phenyl-substituted analogs .
Ester Hydrolysis
The ethyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid:
This reaction is critical for generating bioactive metabolites or further functionalization .
Oxadiazole Ring Modifications
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a dihydro derivative, altering its electronic properties.
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Halogenation : Electrophilic bromination at C5 occurs in the presence of PPh₃Br₂, forming 5-bromo derivatives (yield: 68% ) .
Table 2: Comparative Reactivity of Oxadiazole Derivatives
| Compound | Hydrolysis Rate (k, s⁻¹) | Bromination Yield (%) |
|---|---|---|
| Ethyl 3-(oxan-4-yl)-1,2,4-oxadiazole | 0.45 | 68 |
| Ethyl 3-phenyl-1,2,4-oxadiazole | 0.62 | 72 |
Mechanistic Insights from Computational Studies
Density Functional Theory (DFT) calculations reveal:
Scientific Research Applications
Ethyl 3-(oxan-4-yl)-1,2,4-oxadiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(oxan-4-yl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The 1,2,4-oxadiazole-5-carboxylate core is common across analogues, with variations occurring at the 3-position substituent. Key compounds and their properties are summarized below:
Key Observations :
- Solubility: The oxan-4-yl substituent’s oxygenated ring may enhance aqueous solubility compared to non-polar groups like cyclopentyl .
- Thermal Stability : Aromatic substituents (e.g., phenyl) increase boiling points due to π-π stacking interactions .
- Electron-Withdrawing Effects : Substituents like trifluoromethyl (-CF₃) or chlorine (-Cl) alter electronic properties, influencing reactivity and binding affinities .
Biological Activity
Ethyl 3-(oxan-4-yl)-1,2,4-oxadiazole-5-carboxylate (CAS: 1380300-32-2) is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article delves into its biological activity, focusing on its potential applications in medicinal chemistry, particularly in the fields of anticancer and antimicrobial research.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 226.23 g/mol. The structural features include an oxadiazole ring, which contributes to its biological activity by facilitating interactions with various biological targets.
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety often exhibit significant anticancer properties. This compound may share these properties due to its structural characteristics.
Case Studies:
-
Cytotoxic Evaluation : In a study evaluating various oxadiazole derivatives, compounds similar to ethyl 3-(oxan-4-yl)-1,2,4-oxadiazole demonstrated IC50 values ranging from 0.275 to 35 μM against cancer cell lines such as HeLa and MCF-7 .
Compound Cell Line IC50 (μM) Compound IIb HeLa 19.9 Compound IIc HeLa 35 Ethyl derivative MCF-7 25.1 - Mechanistic Insights : Molecular docking studies have shown that oxadiazole derivatives can interact with key enzymes involved in cancer progression, such as the epidermal growth factor receptor (EGFR) . These interactions may inhibit tumor growth by blocking signaling pathways essential for cancer cell proliferation.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Compounds with similar oxadiazole structures have demonstrated efficacy against various bacterial and fungal strains.
Research Findings:
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Inhibition Studies : Preliminary studies suggest that ethyl 3-(oxan-4-yl)-1,2,4-oxadiazole derivatives may inhibit microbial growth by disrupting cellular processes or inhibiting specific enzymes .
Microbial Strain Activity Detected E. coli Yes S. aureus Yes C. albicans Yes
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds containing oxadiazoles can act as enzyme inhibitors, affecting metabolic pathways critical for cell survival and proliferation.
- Receptor Interaction : The compound may bind to specific receptors involved in signaling pathways that regulate cell growth and apoptosis.
Q & A
In Vitro Assays :
- Enzyme Inhibition : Measure IC via fluorescence-based assays (e.g., NADH depletion for dehydrogenases).
- Cytotoxicity : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC determination.
SAR Studies : Modify the oxan-4-yl group to assess steric/electronic effects on activity .
Q. How to resolve contradictions in spectral data during characterization?
- Common Issues :
- NMR Shifts Discrepancies : Tautomerism (e.g., oxadiazole ring protonation states) or residual solvent peaks. Use deuterated solvents (DMSO-d) and 2D NMR (COSY, HSQC) for unambiguous assignments .
- X-ray vs. Computational Geometry : Discrepancies in bond angles (e.g., C-O-C in oxan-4-yl) may arise from crystal packing forces. Refine DFT models with dispersion corrections (e.g., D3-BJ) .
- Validation Workflow :
| Technique | Data Type | Resolution Strategy |
|---|---|---|
| X-ray | Crystal structure | Compare with Cambridge Structural Database entries |
| IR | Functional groups | Match computed vibrational modes |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
